2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The solid formed was filtered off, washed with water, dried and crystallized from ethanol to give compound 9 as white solid .Physical and Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied . The compound has a molecular weight of 246.66 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-b]pyridazines have been explored for their antibacterial activities. Compounds synthesized by intermolecular condensation of 2-chloro-N-phenylacetamide have shown good activities against various bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010).
Antiviral Activity
Some novel derivatives of triazolo[4,3-b]pyridazines have demonstrated promising antiviral activity, particularly against the hepatitis A virus (HAV). The study by Shamroukh and Ali (2008) describes the synthesis of several 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives that showed significant effects on HAV in MBB-cell culture adapted strain through plaque reduction infectivity assay, with compound 15 exhibiting the highest effect compared to other tested compounds (Shamroukh & Ali, 2008).
Anti-inflammatory and Analgesic Activities
A study by Farag et al. (2012) explored the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-inflammatory and analgesic agents. These derivatives, including some with a 3-(4-chlorophenyl or 4-fluorophenyl) moiety, were screened for their potential anti-inflammatory and analgesic activity, demonstrating the versatile therapeutic potential of such compounds (Farag et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
The research on the synthesis and structural analysis of pyridazine analogs, such as the one by Sallam et al. (2021), showcases the pharmaceutical significance of heterocyclic compounds like pyridazine derivatives. Their study detailed the synthesis process and used spectroscopic techniques and XRD for structural elucidation, highlighting the importance of these compounds in medicinal chemistry (Sallam et al., 2021).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized a series of fused pyridazines with cyclic amines, evaluating them for antihistaminic activity and their ability to inhibit eosinophil infiltration. Their findings suggest that specific fused pyridazines can exhibit both antihistaminic activity and inhibit eosinophil chemotaxis, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSNJUFDRLEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.